molecular formula C7H17NO B1329568 3-Diethylamino-1-propanol CAS No. 622-93-5

3-Diethylamino-1-propanol

Cat. No.: B1329568
CAS No.: 622-93-5
M. Wt: 131.22 g/mol
InChI Key: WKCYFSZDBICRKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Diethylamino-1-propanol can be synthesized through various methods. One common method involves the reaction of diethylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Diethylamino-1-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Diethylamino-1-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Diethylamino-1-propanol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3-Diethylaminopropylamine
  • 3-Diethylaminopropyl chloride
  • 3-Diethylaminopropyl acetate

Comparison: 3-Diethylamino-1-propanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to similar compounds. For instance, 3-Diethylaminopropylamine lacks the hydroxyl group, making it less reactive in certain oxidation reactions. Similarly, 3-Diethylaminopropyl chloride and 3-Diethylaminopropyl acetate have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-(diethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCYFSZDBICRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060762
Record name 1-Propanol, 3-(diethylamino)-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-93-5
Record name 3-(Diethylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-93-5
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Record name Diethylpropanolamine
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Record name 3-(Diethylamino)-1-propanol
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Record name 1-Propanol, 3-(diethylamino)-
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Record name 1-Propanol, 3-(diethylamino)-
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Record name 3-diethylaminopropan-1-ol
Source European Chemicals Agency (ECHA)
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Record name 3-(DIETHYLAMINO)-1-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Based on the provided research, what can be said about the antimicrobial activity of 1-Propanol, 3-(diethylamino)- in comparison to other tested compounds?

A1: The research paper specifically mentions that "3-diethylamino-1-propanol" showed good antimicrobial properties in metalworking fluids []. While the study does not directly compare its efficacy to every other tested compound, it highlights other strong candidates like L-2-methylamino-1-phenolpropanol, DL-2-benzylamino-1-propanol, 2-amino-2-methyl-1-propanol, 2-dimethylamino-2-methyl-1-propanol, 1-dimethylamino-3-propanol, and 3-amino-1-propanol. Further research would be needed to directly compare the efficacy of 1-Propanol, 3-(diethylamino)- to these specific compounds.

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